Spantide II

Übersicht

Beschreibung

Spantide II is a synthetic undecapeptide that acts as a potent antagonist of the neurokinin-1 receptor. It is derived from substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. This compound has been extensively studied for its ability to block the proinflammatory activities associated with substance P, making it a valuable compound in the research of inflammatory disorders .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Spantid II wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Die Synthese umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: an einen festen Harzträger.

Sequentielle Addition geschützter Aminosäuren: unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt).

Entschützung der Aminosäureseitenketten: unter Verwendung von Trifluoressigsäure (TFA).

Abspaltung des Peptids vom Harz: und Reinigung mit Hilfe der Hochleistungsflüssigchromatographie (HPLC).

Industrielle Produktionsverfahren

Die industrielle Produktion von Spantid II folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst automatische Peptidsynthesizer, die eine Hochdurchsatzsynthese und -reinigung ermöglichen. Die Verwendung fortschrittlicher chromatographischer Verfahren gewährleistet die Reinheit und Qualität des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spantid II unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Spaltungsreagenzien: Trifluoressigsäure (TFA) mit Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT).

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von Spantid II gebildet wird, ist das Undecapeptid selbst. Während der Degradation können kleinere Peptidfragmente entstehen .

Wissenschaftliche Forschungsanwendungen

Spantid II hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -stabilität verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Neurokinin-1-Rezeptoraktivität und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Als potenzielles Therapeutikum zur Behandlung entzündlicher Hauterkrankungen wie Psoriasis und Kontaktdermatitis untersucht

Industrie: Wird bei der Entwicklung topischer Formulierungen für entzündungshemmende Behandlungen eingesetzt.

Wirkmechanismus

Spantid II übt seine Wirkung aus, indem es an den Neurokinin-1-Rezeptor bindet und so die Bindung von Substanz P blockiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die zu Entzündungen und Schmerzen führen. Zu den beteiligten molekularen Zielstrukturen gehören der Neurokinin-1-Rezeptor und assoziierte G-Protein-gekoppelte Signalwege .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

Spantide II is an undecapeptide with a modified sequence that enhances its potency as a tachykinin antagonist. The structure includes seven substitutions compared to substance P, which contribute to its high effectiveness and reduced neurotoxicity. The amino acid composition consists of two natural L amino acids and five unnatural D amino acids, which play a crucial role in its binding affinity to tachykinin receptors .

Pain Management

This compound has been extensively studied for its ability to inhibit neurogenic plasma extravasation, a process involved in pain and inflammation. Research indicates that intradermal administration of this compound effectively blocks plasma extravasation induced by substance P, demonstrating its potential as an analgesic agent . This property makes it a candidate for treating conditions characterized by excessive pain or inflammatory responses.

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties, making it useful in various inflammatory conditions. Studies have shown that this compound can penetrate the epidermis and dermis effectively, leading to substantial reductions in inflammation markers . Its mechanism involves the blockade of tachykinin receptors, which are implicated in the inflammatory response.

Anxiety and Stress Response

Recent studies have explored the effects of this compound on anxiety-related behaviors. It has been observed that administration of this compound can reduce distress calls in high-anxiety subjects, suggesting a potential role in modulating stress responses . This application opens avenues for further research into its use as an anxiolytic agent.

Case Studies and Research Findings

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

- Chronic Pain Disorders : Its ability to inhibit substance P could be beneficial in managing chronic pain conditions such as fibromyalgia or neuropathic pain.

- Inflammatory Diseases : Conditions like arthritis or dermatitis may benefit from the anti-inflammatory effects of this compound.

- Anxiety Disorders : Further exploration into its anxiolytic properties could lead to new treatments for anxiety disorders.

Wirkmechanismus

Spantide II exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the binding of substance P. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and pain. The molecular targets involved include the neurokinin-1 receptor and associated G-protein coupled signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Substanz P: Der natürliche Ligand für den Neurokinin-1-Rezeptor, beteiligt an Schmerzen und Entzündungen.

Aprepitant: Ein Neurokinin-1-Rezeptor-Antagonist, der klinisch zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.

Senktide: Ein synthetisches Peptid, das als selektiver Agonist für den Neurokinin-3-Rezeptor wirkt.

Einzigartigkeit von Spantid II

Spantid II ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den Neurokinin-1-Rezeptor in Kombination mit seiner vernachlässigbaren Neurotoxizität. Dies macht es zu einem idealen Kandidaten für Forschungs- und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Spantide II is a potent tachykinin antagonist, specifically designed to inhibit the action of substance P (SP) by blocking neurokinin-1 (NK1) receptors. It is an undecapeptide with a modified structure compared to its predecessor, Spantide I, which enhances its biological activity while minimizing neurotoxicity. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychological conditions.

Chemical Structure and Modifications

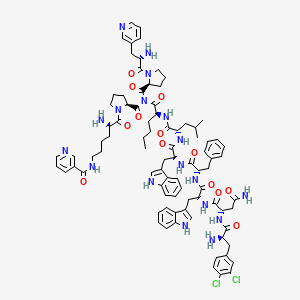

This compound is characterized by the following sequence:

- D-Arg1-Pro2-Lys3-Pro4-Gln5-Gln6-D-Trp7-Phe8-D-Trp9-Leu10-Leu11-NH2

This structure includes seven substitutions from the original substance P sequence, incorporating both natural and unnatural amino acids. Notably, the substitution of Gln6 with Asn6 significantly increases its potency as an antagonist .

Table 1: Comparison of this compound and Substance P

| Feature | This compound | Substance P |

|---|---|---|

| Length | 11 amino acids | 11 amino acids |

| Key Modifications | 7 substitutions (2 L, 5 D amino acids) | Natural L amino acids |

| Potency | High (non-toxic) | Variable (neurotoxic effects present) |

This compound functions primarily by competing with substance P for binding to NK1 receptors, which are implicated in pain perception, stress responses, and anxiety disorders. By blocking these receptors, this compound can attenuate the physiological responses typically mediated by substance P.

Case Studies and Research Findings

-

Anxiety Reduction in Neonatal Rats :

A study investigated the effects of this compound on ultrasonic vocalizations (USVs) in neonatal rats subjected to maternal separation. Results indicated that this compound significantly reduced USVs in high-anxiety line pups but had no effect on low-anxiety line pups. This suggests that individual differences in anxiety levels may influence the efficacy of NK1 receptor antagonists like this compound . -

Neurogenic Plasma Extravasation :

Research demonstrated that this compound effectively blocks neurogenic plasma extravasation induced by substance P, indicating its potential role in managing inflammatory responses . -

Trigemino-Hypoglossal Reflex Studies :

A study on the trigemino-hypoglossal reflex showed that this compound initially decreased the amplitude of evoked tongue jerks but subsequently increased it significantly over time. This biphasic response highlights its complex interaction with neural pathways influenced by substance P .

Table 2: Effects of this compound on Physiological Responses

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJAARMZMEIHY-BBKUSFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H104Cl2N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156088 | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129176-97-2 | |

| Record name | Spantide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).

A: By binding to NK-1R, this compound blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]

A: this compound demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]

A: Research suggests that this compound can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]

A: this compound, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]

A: CD spectroscopy indicates that this compound predominantly adopts a stable α-helix conformation in solution. []

A: this compound exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]

A: Variations in salt concentration do not appear to significantly affect the stability of this compound in aqueous solutions. []

A: The stability of this compound varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []

A: Mass spectrometry data suggest that at high temperatures, this compound undergoes lysine-proline diketopiperazine degradation. []

A: Yes, researchers have successfully formulated this compound into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]

A: NMP acts as a penetration enhancer in topical formulations of this compound, facilitating its delivery to the epidermis and dermis. [, ]

A: this compound itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []

A: The incorporation of D-amino acids in this compound's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []

A: The concentration of this compound in solution does not appear to significantly affect its stability. []

A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical this compound formulations. []

ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve this compound's stability, solubility, and bioavailability.

A: Yes, incorporating NMP in topical formulations increased this compound levels in the dermis compared to formulations without NMP. []

ANone: The provided research doesn't provide detailed information on the metabolism and excretion of this compound. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.

A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of this compound on cell proliferation and migration, particularly in the context of wound healing. []

A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical this compound formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with this compound increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by this compound, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by this compound and RP-67,580, highlighting the role of SP in seizure activity. []

ANone: The provided research does not mention any completed or ongoing clinical trials on this compound.

A: While the provided research highlights the low neurotoxicity of this compound compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.

A: The research primarily focuses on topical delivery of this compound. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.

A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of this compound. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of this compound, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of this compound in solution. []

ANone: The provided research doesn't directly address the immunogenicity of this compound. Further research is needed to determine if this compound triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.

A: this compound represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.